molecular formula C7H11N3S B13565065 (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B13565065
M. Wt: 169.25 g/mol
InChI Key: YEVOGYYZRGBNHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of cyclobutylamine with thiocarbohydrazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkoxides

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that thiadiazole derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Medicine

In medicine, this compound and its derivatives are being investigated for their potential therapeutic applications. These include anti-inflammatory, anticancer, and antiviral activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the production of a wide range of products with diverse applications .

Mechanism of Action

The mechanism of action of (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine

InChI

InChI=1S/C7H11N3S/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4,8H2

InChI Key

YEVOGYYZRGBNHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)CN

Origin of Product

United States

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